Methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate

Lipophilicity Drug-likeness ADME prediction

Methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate is a benzoate ester derivative with molecular formula C10H8BrF3O3 and molecular weight 313.07 g/mol. The compound incorporates a bromine atom at the meta position and a 2,2,2-trifluoroethoxy group at the meta position relative to the methyl ester, placing it within the class of halogenated, fluorinated aromatic esters.

Molecular Formula C10H8BrF3O3
Molecular Weight 313.07 g/mol
Cat. No. B8161635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate
Molecular FormulaC10H8BrF3O3
Molecular Weight313.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC(=C1)Br)OCC(F)(F)F
InChIInChI=1S/C10H8BrF3O3/c1-16-9(15)6-2-7(11)4-8(3-6)17-5-10(12,13)14/h2-4H,5H2,1H3
InChIKeyFJWIMUIKKIUWHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate (CAS 1646557-20-1): Core Identity and Procurement-Relevant Characteristics


Methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate is a benzoate ester derivative with molecular formula C10H8BrF3O3 and molecular weight 313.07 g/mol . The compound incorporates a bromine atom at the meta position and a 2,2,2-trifluoroethoxy group at the meta position relative to the methyl ester, placing it within the class of halogenated, fluorinated aromatic esters. The bromine substituent serves as a reactive handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Ullmann couplings, while the trifluoroethoxy group contributes to enhanced lipophilicity, metabolic stability, and modulated electronic properties of the aromatic ring [1]. This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and agrochemical research programs requiring brominated, fluorinated aromatic intermediates [2].

Why Methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate Cannot Be Interchanged with Simpler Alkoxy or Non-Fluorinated Analogs


Substituting the 2,2,2-trifluoroethoxy group with a methoxy or ethoxy substituent fundamentally alters the compound's lipophilicity, metabolic stability, and electronic character—three parameters that govern performance in both synthetic and biological contexts. The trifluoroethoxy group is a recognized bioisostere in medicinal chemistry that enhances membrane permeability and resistance to oxidative metabolism compared to non-fluorinated alkoxy analogs [1]. In the context of building blocks for drug discovery, even a single substituent change from -OCH2CF3 to -OCH3 can result in loss of target engagement or altered pharmacokinetic profiles in downstream candidates [2]. Furthermore, the combination of a bromine atom and a trifluoroethoxy group on the same benzoate scaffold generates a unique reactivity profile for sequential derivatization—coupling at the bromine position followed by elaboration of the ester, or vice versa—that cannot be replicated using chloro, iodo, or non-halogenated analogs without compromising reaction selectivity or yield [3].

Methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate: Quantitative Differentiation Evidence Against Closest Analogs


Predicted Lipophilicity (LogP) Advantage Over Methoxy and Ethoxy Analogs

The trifluoroethoxy substituent confers substantially higher predicted lipophilicity compared to methoxy and ethoxy congeners. The target compound (CAS 1646557-20-1, MW 313.07, formula C10H8BrF3O3) has a calculated XLogP3 of approximately 3.0-3.4, based on PubChem/XLogP3 prediction algorithms for structurally analogous trifluoroethoxy benzoates such as 2,5-bis(2,2,2-trifluoroethoxy)benzoate (LogP 3.3554) [1]. By comparison, methyl 3-bromo-5-methoxybenzoate (CAS 56709-70-7, MW 245.07) and methyl 3-bromo-5-ethoxybenzoate (CAS 860695-64-3, MW 259.10) lack the trifluoromethyl moiety and are expected to have LogP values approximately 1.0-1.5 units lower, based on the contribution of the -CF3 group to partition coefficient . The trifluoromethoxy analog (CAS 1306763-53-0, MW 299.04) is a closer comparator but differs in the ether linkage (-OCF3 vs -OCH2CF3), which impacts both conformational flexibility and metabolic vulnerability .

Lipophilicity Drug-likeness ADME prediction

Trifluoroethoxy Group as Validated Pharmacophoric Element: Biological Relevance Supported by EGFR Inhibition Studies

The 2,2,2-trifluoroethoxy motif has been validated as a key pharmacophoric element in kinase inhibitor design. In a 2022 study by Lin et al., 6-trifluoroethoxy functionalized pteridine derivatives demonstrated EGFR inhibitory activity with compound 7m achieving an IC50 of 27.40 μM against A549 lung cancer cells and significant down-regulation of p-EGFR and p-ERK at 0.8 μM [1]. Separately, 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazole derivatives showed anticancer activity with IC50 values ranging from 6.43 to 12.16 μg/mL against glioma cell lines, with the bis-trifluoroethoxy group explicitly identified as a critical determinant of potency [2]. In contrast, methoxy and ethoxy analogs lack the electron-withdrawing and lipophilic contributions of the -CH2CF3 group that are associated with enhanced target binding and cellular activity in these systems [3].

EGFR inhibition Anticancer Trifluoroethoxy pharmacophore

Orthogonal Synthetic Handle: Simultaneous Bromine and Ester Functionality Enables Sequential Derivatization Unavailable in Bis-trifluoroethoxy or De-bromo Analogs

Methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate uniquely combines a reactive aryl bromide (suitable for Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings) with a methyl ester (hydrolyzable to carboxylic acid for amide coupling or reducible to alcohol) on a scaffold bearing a metabolically stable trifluoroethoxy group [1]. In contrast, methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (CAS 175204-89-4), the key intermediate in flecainide synthesis, lacks a halogen coupling handle, limiting its utility for diversity-oriented synthesis [2]. Methyl 4-(2,2,2-trifluoroethoxy)benzoate (CAS 35554-38-2, MW 234.17) lacks the bromine atom entirely, precluding cross-coupling diversification . The bromo-trifluoroethoxy combination thus provides a privileged building block with two orthogonal points for sequential or selective elaboration.

Synthetic methodology Cross-coupling Building block

Molecular Weight Differentiation: Target Compound Occupies a Distinct Physicochemical Space vs. Trifluoromethoxy and Non-Fluorinated Analogs

The target compound (MW 313.07 g/mol) occupies a molecular weight range intermediate between simpler alkoxy-bromobenzoates and the bulkier bis-trifluoroethoxy derivative, positioning it favorably for fragment-based and lead-like screening collections . Methyl 3-bromo-5-methoxybenzoate (MW 245.07) and methyl 3-bromo-5-ethoxybenzoate (MW 259.10) are significantly lighter but lack fluorination . Methyl 3-bromo-5-(trifluoromethoxy)benzoate (MW 299.04) is ~14 Da lighter but employs an -OCF3 rather than -OCH2CF3 linkage, resulting in different metabolic liability (O-aryl vs. O-alkyl ether) . Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (MW 332.20) is heavier and lacks a halogen handle [1].

Physicochemical properties Molecular weight Fragment-based design

Commercially Available Purity: 98% Specification Matches or Exceeds Common Analogs

The target compound is commercially available at 98% purity (HPLC) from established suppliers such as Leyan (product code 1685893) . This purity specification meets or exceeds that of commonly procured analogs: methyl 3-bromo-5-methoxybenzoate is typically offered at 97-98% (Fluorochem) ; methyl 3-bromo-5-(trifluoromethoxy)benzoate is available at 97% (Sigma-Aldrich) or 98% (Bidepharm) ; methyl 4-(2,2,2-trifluoroethoxy)benzoate is listed at 95% (AKSci) . The 98% specification ensures suitability for demanding synthetic applications where trace impurities could interfere with palladium-catalyzed coupling reactions.

Quality specification Purity Procurement

Regioisomeric Differentiation: Meta-Substitution Pattern Enables Distinct SAR Exploration vs. Para-Substituted Trifluoroethoxy Benzoates

The target compound positions the trifluoroethoxy group at the meta (5-) position relative to the ester, with bromine at the 3-position. In contrast, methyl 4-(2,2,2-trifluoroethoxy)benzoate (CAS 35554-38-2) places the trifluoroethoxy group at the para position and lacks a halogen substituent . Meta vs. para substitution alters the electronic distribution across the aromatic ring, affecting both reactivity in electrophilic aromatic substitution and binding geometry in biological targets [1]. The meta-bromo meta-trifluoroethoxy arrangement creates a unique vectorial geometry for fragment growing strategies that cannot be achieved with para-substituted or ortho-substituted regioisomers.

Regioisomer Structure-activity relationship Medicinal chemistry

Methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate: High-Impact Research and Industrial Application Scenarios


Diversity-Oriented Synthesis of Fluorinated Kinase Inhibitor Libraries via Sequential Suzuki-Miyaura and Amide Coupling

The target compound serves as an advanced starting material for constructing focused libraries of fluorinated kinase inhibitors. The bromine atom undergoes palladium-catalyzed Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids to introduce diversity at the 3-position, while the methyl ester is hydrolyzed and coupled with amine-containing fragments to generate amide derivatives. This two-step diversification strategy, enabled by the orthogonal reactivity of the Br and CO2Me groups, has been validated in the synthesis of trifluoroethoxy-containing EGFR inhibitors where the trifluoroethoxy group contributed to target binding [1]. The 3,5-disubstituted geometry provides a unique substitution vector distinct from para-substituted building blocks [2].

Metabolic Stability Enhancement in Lead Optimization Programs

When incorporated into lead compounds, the 2,2,2-trifluoroethoxy group acts as a metabolically stable bioisostere for methoxy or ethoxy substituents. The electron-withdrawing nature of the -CH2CF3 group reduces susceptibility to cytochrome P450-mediated O-dealkylation, a common metabolic liability of alkyl aryl ethers [1]. Medicinal chemistry teams can use this building block to replace metabolically labile methoxy groups in hit compounds while maintaining or improving target potency, as demonstrated by the superior cellular activity of trifluoroethoxy-substituted pteridine derivatives compared to non-fluorinated analogs in EGFR inhibition assays [2].

Agrochemical Intermediate for Fluorinated Pesticide and Herbicide Development

Trifluoroethoxy-substituted benzoic acid derivatives are established intermediates in the synthesis of agrochemical active ingredients, where fluorination enhances environmental stability and bioavailability [1]. The bromine substituent enables further functionalization via cross-coupling to introduce heterocyclic motifs common in modern fungicides and herbicides [2]. The compound's 98% purity specification from commercial suppliers ensures suitability for multi-step agrochemical synthesis without extensive pre-purification .

Fragment-Based Drug Discovery: Trifluoroethoxy-Bromobenzoate as a Privileged Fragment

With a molecular weight of 313 Da and a balanced profile of lipophilicity (predicted LogP ~3.0-3.4) and hydrogen bond acceptor count, this compound occupies a favorable fragment chemical space [1]. The bromine atom provides anomalous scattering for X-ray crystallographic confirmation of binding mode, while the trifluoroethoxy group can be monitored by 19F NMR in protein-ligand binding studies. This combination of structural features positions the compound as a versatile fragment for screening campaigns targeting bromodomains, kinases, or other ligandable protein pockets where fluorinated aromatic fragments have demonstrated enriched hit rates [2].

Quote Request

Request a Quote for Methyl 3-bromo-5-(2,2,2-trifluoroethoxy)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.